molecular formula C17H12N2O2 B1676166 Meisoindigo CAS No. 97207-47-1

Meisoindigo

Katalognummer: B1676166
CAS-Nummer: 97207-47-1
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: XZYXCQXTKOYHGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Oncology

Chronic Myelogenous Leukemia (CML)
Meisoindigo has been a standard treatment for chronic myelogenous leukemia in China since the 1980s. A phase III clinical trial involving 402 patients demonstrated that this compound is effective for both newly diagnosed and previously treated CML patients. The hematological complete response rate was 45% for newly diagnosed patients and 35.9% for previously treated ones, with partial responses at 39.3% and 41.4%, respectively . The drug is generally well tolerated, with side effects primarily related to musculoskeletal pain when dosages exceed recommended levels.

Mechanism of Action
The anticancer effects of this compound are attributed to several mechanisms:

  • Inhibition of DNA Biosynthesis : this compound significantly inhibits DNA synthesis in cancer cells .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in leukemic cells .
  • Differentiation Induction : this compound promotes myeloid differentiation, as evidenced by increased expression of differentiation markers like CD11b .
  • Anti-Angiogenesis Effects : The drug also exhibits anti-angiogenic properties that may contribute to its efficacy against leukemia .

Potential in Treating Other Hematological Malignancies

Research indicates that this compound may be effective against other forms of myeloid leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML). In vitro studies have shown promising results against AML cell lines such as HL60 and U937, where this compound induced apoptosis and inhibited cell growth .

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury. In animal studies using a middle cerebral artery occlusion model, this compound treatment resulted in:

  • Reduced Infarct Volume : Significant reductions in brain injury were observed post-treatment.
  • Survival of Neurons : Increased neuronal survival rates were noted alongside decreased activation of the NLRP3 inflammasome, which is associated with neuroinflammation .

Anti-Inflammatory Applications

This compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests that it could be developed into a therapeutic option for inflammatory diseases beyond cancer . Further research is needed to fully elucidate these mechanisms and their clinical implications.

Antiviral Properties

Emerging research has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Derivatives of this compound have demonstrated low micromolar inhibition against Mpro, indicating potential utility in treating COVID-19 . This positions this compound not only as an anticancer agent but also as a candidate for antiviral therapies.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Chronic Myelogenous LeukemiaStandard treatment since the 1980s; effective in clinical trialsCR rate: 45% (newly diagnosed); well tolerated with manageable side effects
Other Hematological MalignanciesPotential efficacy against APL and AML; induces apoptosis and differentiationEffective in vitro against HL60 and U937 cell lines
NeuroprotectionProtects against ischemic brain injuryReduced infarct volume; increased neuronal survival
Anti-inflammatoryInhibits NLRP3 inflammasome; potential for treating inflammatory diseasesPromising results; further studies required
AntiviralInhibits SARS-CoV-2 main protease; potential application in COVID-19 treatmentLow micromolar inhibition; favorable pharmacokinetic properties

Wirkmechanismus

Target of Action

Meisoindigo, a derivative of indirubin, primarily targets Signal transducer and activator of transcription 3 (STAT3) . STAT3 is a critical protein in many cellular processes such as cell growth and apoptosis. It is also associated with tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits Stat3-associated tyrosine kinases , which leads to the repression of cellular Stat3 activity . This inhibition is crucial as it hinders the proliferation of malignant cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the cyclin-dependent kinases (CDKs) , which are vital for cell cycle regulation . It also interferes with the TLR4/NF-κB signaling pathway , which plays a significant role in immune and inflammatory responses . By inhibiting these pathways, this compound effectively hinders the proliferation of malignant cells.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the plasma concentrations of this compound after oral administration were much lower than the in vitro IC50s determined in the leukemic cells . This suggests that despite its poor pharmacokinetic characteristics, this compound has established clinical efficacy, possibly due to the presence of active metabolites in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It effectively inhibits the growth and/or proliferation of various cell types at µM levels . Its effects are related to its proliferation inhibition and apoptosis induction, and are independent of cell cycle arrest . This indicates that this compound could be a potential treatment for acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), and retinoic acid-resistant APL .

Biochemische Analyse

Biochemical Properties

Meisoindigo plays a crucial role in biochemical reactions, particularly in inhibiting the growth and proliferation of leukemia cells. It interacts with several enzymes and proteins, including those involved in DNA synthesis and microtubule assembly . This compound has been found to inhibit DNA biosynthesis in tumor cells and strongly suppress microtubule protein assembly . These interactions lead to the inhibition of cell proliferation and induction of apoptosis, making this compound a potential therapeutic agent for various types of leukemia .

Cellular Effects

This compound affects various types of cells and cellular processes. In leukemia cells, it inhibits growth and proliferation by inducing apoptosis and inhibiting DNA synthesis . Additionally, this compound has been shown to protect against focal cerebral ischemia-reperfusion injury by inhibiting NLRP3 inflammasome activation and regulating microglia/macrophage polarization via the TLR4/NF-κB signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits DNA biosynthesis and microtubule assembly in tumor cells, leading to cell cycle arrest and apoptosis . It also inhibits the TLR4/NF-κB signaling pathway, reducing the expression of associated proteins and downregulating HMGB1 and IL-1β . These molecular interactions contribute to the compound’s antileukemic and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and well-tolerated, with its effects on cellular function observed over extended periods . In vitro studies have demonstrated that this compound effectively inhibits the growth of leukemia cells at micromolar concentrations . Its plasma concentrations after oral administration are much lower than the in vitro IC50s, suggesting the presence of active metabolites in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, this compound has been associated with bone, joint, and muscle pain . In a middle cerebral artery occlusion stroke model, this compound treatment significantly improved neurological scores, reduced infarct volume, and ameliorated cerebral edema in a dose-dependent manner . These findings indicate that while this compound is effective at certain dosages, higher doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes reductive metabolism in vivo, resulting in the formation of active metabolites . These metabolites may contribute to the compound’s antileukemic effects, despite its poor pharmacokinetic characteristics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . In the context of ischemic stroke, this compound’s distribution within the brain tissue helps reduce inflammation and protect against injury .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound targets specific compartments and organelles within cells, where it exerts its effects on DNA synthesis and microtubule assembly . Additionally, its localization within neurons and microglia contributes to its protective effects against ischemic injury .

Vorbereitungsmethoden

Die industrielle Produktion von Meisoindigo folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Meisoindigo unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene this compound-Derivate, die oft auf ihre verbesserte biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht werden .

Vergleich Mit ähnlichen Verbindungen

Meisoindigo ist strukturell ähnlich zu Indirubin, weist aber aufgrund des Vorhandenseins einer Methylgruppe am Indol-Stickstoff eine höhere Antitumoraktivität auf. Andere ähnliche Verbindungen sind:

Die einzigartige Struktur und die höhere Antitumoraktivität von this compound machen es zu einer wertvollen Verbindung im Bereich der medizinischen Chemie und der Krebsforschung .

Biologische Aktivität

Meisoindigo, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a 3,3'-linked bisindole compound known for its enhanced stability and bioactivity compared to its parent compound, indirubin. It exhibits significant antitumor properties and has been studied for its anti-inflammatory effects and potential as an antiviral agent.

  • Inhibition of Protein Kinases :
    • This compound selectively inhibits Stat3-associated tyrosine kinases, which are crucial in cancer cell proliferation and survival. In a study screening 300 protein kinases, this compound demonstrated a selective inhibition score of 0.07, indicating its potential as a targeted therapy for cancers driven by Stat3 activation .
  • Anti-inflammatory Activity :
    • This compound has shown efficacy in reducing inflammation by inhibiting the NLRP3 inflammasome pathway. In animal models of focal cerebral ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and cerebral edema, alongside decreased expression of inflammatory markers such as HMGB1 and IL-1β .
  • Antiviral Properties :
    • Recent studies have identified this compound as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), critical for viral replication. A novel yeast-based screening system revealed that this compound could inhibit Mpro activity, suggesting its potential application in developing antiviral therapies against COVID-19 .

Case Studies

  • Focal Cerebral Ischemia-Reperfusion :
    • In a study involving C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO), this compound treatment significantly improved neurological scores and reduced infarct volume. The mechanism was linked to the inhibition of TLR4/NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .
  • Cancer Stem Cells Targeting :
    • This compound preferentially targets cancer stem cells (CSCs), particularly in pancreatic cancer models. It induced apoptosis in CD133+ pancreatic cancer cells by interfering with AMPK and LKB1 signaling pathways, which are essential for cellular metabolism .

Comparative Analysis of Derivatives

A study comparing this compound with its bromo-derivatives highlighted the enhanced anti-proliferative effects of 6-bromothis compound against various cancer cell lines. The derivative showed improved toxicity against CD133+ cells while maintaining low toxicity in normal fibroblasts at concentrations below 50 µM .

CompoundTarget CellsIC50 (µM)Selectivity
This compoundPancreatic CSCs<20High
6-Bromothis compoundPancreatic CSCs<10Very High
IndirubinVarious Tumor Cells>50Low

Eigenschaften

IUPAC Name

3-(2-hydroxy-1-methylindol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXCQXTKOYHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025868
Record name 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97207-47-1
Record name N-Methylisoindigotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEISOINDIGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meisoindigo
Reactant of Route 2
Meisoindigo
Reactant of Route 3
Meisoindigo
Reactant of Route 4
Meisoindigo
Reactant of Route 5
Meisoindigo
Reactant of Route 6
Meisoindigo

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.